molecular formula C16H24N2O3S B5401655 3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide

3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide

Cat. No.: B5401655
M. Wt: 324.4 g/mol
InChI Key: LYCTWFUIUKBTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide, also known as E-4031, is a chemical compound that belongs to the class of potassium channel blockers. It was first synthesized in the late 1980s and has since been used extensively in scientific research to study the role of potassium channels in various physiological and pathological processes.

Mechanism of Action

3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide blocks the hERG potassium channel, which is responsible for the repolarization of cardiac action potentials. By blocking this channel, this compound prolongs the duration of the action potential and increases the risk of arrhythmia.
Biochemical and physiological effects:
This compound has been shown to have significant effects on cardiac electrophysiology, including prolongation of the QT interval and the development of torsades de pointes. It has also been shown to affect insulin secretion in pancreatic beta cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide in lab experiments is its specificity for the hERG potassium channel, which allows for precise investigation of the role of this channel in various physiological processes. However, one limitation is that its effects on other potassium channels are not well understood, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving 3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide. One area of interest is the development of more selective hERG channel blockers that do not have the same risk of arrhythmia as this compound. Additionally, further investigation into the effects of this compound on other potassium channels may provide new insights into their roles in physiological processes. Finally, the development of new methods for synthesizing this compound may make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with ethylamine to form N-ethyl-4-methylbenzamide. This compound is then treated with sodium azide and sulfuric acid to yield 4-methylbenzenesulfonyl azide, which is subsequently reduced with sodium borohydride to give 4-methylbenzenesulfonamide. Finally, this compound is reacted with 1-azepanamine to produce this compound.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide has been widely used in scientific research to study the role of potassium channels in various physiological and pathological processes. Specifically, it has been used to investigate the role of the human ether-a-go-go-related gene (hERG) potassium channel in cardiac repolarization and arrhythmia.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-ethyl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-17-16(19)14-9-8-13(2)15(12-14)22(20,21)18-10-6-4-5-7-11-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCTWFUIUKBTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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